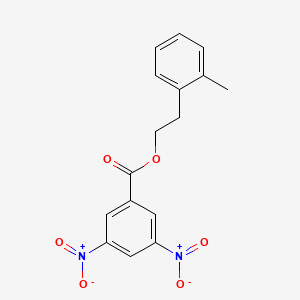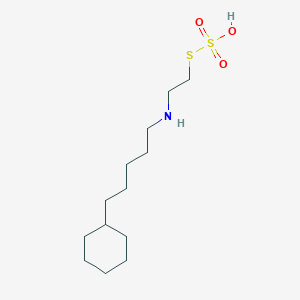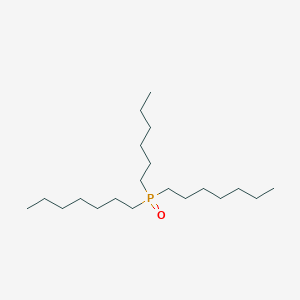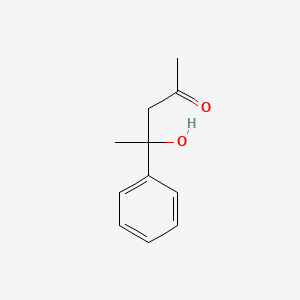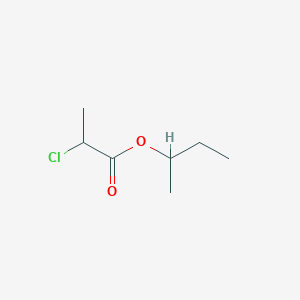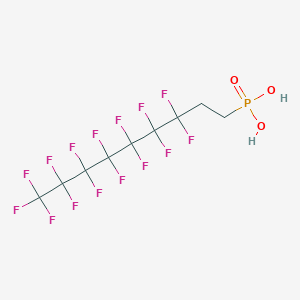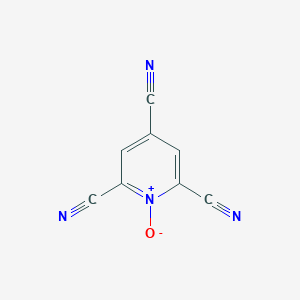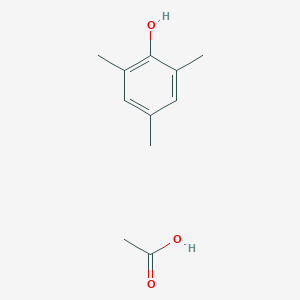![molecular formula C10H10S B14709358 [(Ethylsulfanyl)ethynyl]benzene CAS No. 14476-62-1](/img/structure/B14709358.png)
[(Ethylsulfanyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Ethylsulfanyl)ethynyl]benzene is an organic compound with the molecular formula C10H10S It consists of a benzene ring substituted with an ethynyl group and an ethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Ethylsulfanyl)ethynyl]benzene typically involves the reaction of ethynylbenzene with ethylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(Ethylsulfanyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form ethylbenzene derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethynyl group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylbenzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(Ethylsulfanyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(Ethylsulfanyl)ethynyl]benzene involves its interaction with various molecular targets. The ethylsulfanyl group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds and modifying the structure of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethynylbenzene: Lacks the ethylsulfanyl group, making it less reactive in oxidation reactions.
Ethylbenzene: Lacks both the ethynyl and ethylsulfanyl groups, making it less versatile in chemical reactions.
Phenylacetylene: Similar to ethynylbenzene but with a different substitution pattern.
Uniqueness
[(Ethylsulfanyl)ethynyl]benzene is unique due to the presence of both the ethylsulfanyl and ethynyl groups, which provide a combination of reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
14476-62-1 |
|---|---|
Molekularformel |
C10H10S |
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
2-ethylsulfanylethynylbenzene |
InChI |
InChI=1S/C10H10S/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
OIBZCMSPZCVBBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


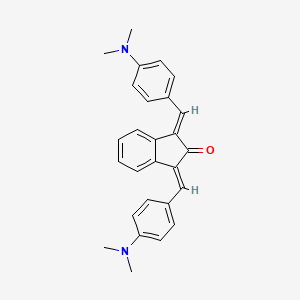
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)
